An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)indole: Synthesis, Properties, and Pharmaceutical Potential
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)indole: Synthesis, Properties, and Pharmaceutical Potential
This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)indole, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications based on the known bioactivity of related molecules.
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms or trifluoromethyl (CF3) groups into organic molecules is a well-established strategy to enhance their pharmacological properties.[2] The trifluoromethyl group, in particular, can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The combination of a chloro-substituent and a trifluoromethyl group on the indole ring, as in 4-Chloro-2-(trifluoromethyl)indole, presents a unique set of electronic and steric properties that make it a compelling candidate for the development of novel therapeutics.
Chemical Structure and Properties
The chemical structure of 4-Chloro-2-(trifluoromethyl)indole is characterized by an indole core with a chlorine atom at the 4-position of the benzene ring and a trifluoromethyl group at the 2-position of the pyrrole ring.
Caption: Chemical structure of 4-Chloro-2-(trifluoromethyl)indole.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C9H5ClF3N | - |
| Molecular Weight | 219.59 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on similar substituted indoles. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | The trifluoromethyl group increases lipophilicity.[2] |
| pKa | The N-H proton is weakly acidic, typical for indoles. | - |
Spectroscopic Properties (Predicted)
The following are predicted spectroscopic data based on the analysis of related structures.
-
¹H NMR (in CDCl₃):
-
δ ~8.2 ppm (br s, 1H): N-H proton of the indole ring.
-
δ ~7.5-7.0 ppm (m, 3H): Aromatic protons on the benzene ring.
-
δ ~6.8 ppm (s, 1H): Proton at the C3 position of the indole ring.
-
-
¹³C NMR (in CDCl₃):
-
δ ~135-110 ppm: Aromatic carbons.
-
δ ~122 ppm (q, J ≈ 270 Hz): Carbon of the CF₃ group.
-
δ ~105 ppm: Carbon at the C3 position.
-
-
¹⁹F NMR (in CDCl₃):
-
Mass Spectrometry (EI):
-
m/z (M⁺): 219/221 (corresponding to ³⁵Cl and ³⁷Cl isotopes).
-
Key Fragmentation: Loss of CF₃, Cl, and other fragments characteristic of the indole ring.
-
-
Infrared (IR) Spectroscopy:
Synthesis and Reactivity
A plausible and efficient method for the synthesis of 2-(trifluoromethyl)indoles is through a domino trifluoromethylation/cyclization of 2-alkynylanilines.[6][7] This approach is advantageous as it offers high regioselectivity for the placement of the trifluoromethyl group. The synthesis of 4-Chloro-2-(trifluoromethyl)indole would likely start from the corresponding 4-chloro-2-ethynylaniline.
Caption: Proposed synthetic workflow for 4-Chloro-2-(trifluoromethyl)indole.
Proposed Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of 2-(trifluoromethyl)indoles described by Tsui and coworkers.[6]
Step 1: Preparation of the Trifluoromethylating Reagent (CuCF₃)
-
Rationale: The CuCF₃ reagent is a key component for introducing the trifluoromethyl group. It is typically prepared in situ from a suitable precursor.
-
Procedure: In a glovebox, add CuI to a solution of a suitable trifluoromethyl source (e.g., (trifluoromethyl)trimethylsilane) and a fluoride source (e.g., KF) in an appropriate solvent like DMF. Stir the mixture at room temperature to generate the active CuCF₃ species.
Step 2: Domino Trifluoromethylation/Cyclization
-
Rationale: This one-pot reaction combines the addition of the CF₃ group to the alkyne and the subsequent intramolecular cyclization to form the indole ring.
-
Procedure:
-
To a solution of 4-chloro-2-ethynylaniline (1 equivalent) in DMF, add a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Add the freshly prepared CuCF₃ solution (typically 1.5-2 equivalents) to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Step 3: Characterization
-
Rationale: Confirm the identity and purity of the synthesized 4-Chloro-2-(trifluoromethyl)indole.
-
Procedure:
-
Determine the melting point.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Obtain a mass spectrum to confirm the molecular weight and fragmentation pattern.
-
Record an IR spectrum to identify characteristic functional groups.
-
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a trifluoromethyl group at the 2-position of the indole ring is a known strategy to enhance biological activity. Several 2-(trifluoromethyl)indole derivatives have been investigated for their therapeutic potential.
-
Antiviral Activity: Certain trifluoromethylated indoles have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[8] The trifluoromethyl group can enhance the binding of the molecule to the hydrophobic pocket of the reverse transcriptase enzyme.
-
Anticancer Activity: The indole nucleus is a common scaffold in the design of anticancer agents. The electronic and lipophilic properties of the chloro and trifluoromethyl substituents could lead to compounds with activity against various cancer cell lines.
-
Other Potential Applications: The unique substitution pattern of 4-Chloro-2-(trifluoromethyl)indole makes it a valuable building block for the synthesis of more complex molecules with potential applications in agrochemicals and materials science.[1]
Safety and Handling
While specific toxicity data for 4-Chloro-2-(trifluoromethyl)indole is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The safety data for the precursor, 4-chloro-2-(trifluoromethyl)aniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Similar precautions should be taken with the indole derivative.
Conclusion
4-Chloro-2-(trifluoromethyl)indole is a synthetically accessible and promising molecule for drug discovery and development. Its unique combination of a halogen and a trifluoromethyl group on the privileged indole scaffold warrants further investigation into its biological activities. The proposed synthetic route provides a clear path for its preparation, and the predicted spectroscopic data will aid in its characterization. As the demand for novel and effective therapeutics continues to grow, compounds like 4-Chloro-2-(trifluoromethyl)indole will likely play an increasingly important role in the field of medicinal chemistry.
References
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.
- Supporting Information for "Synthesis of 2-Trifluoromethyl Indoles via Visible-Light Induced Intramolecular Radical Cycliz
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Wang, Z., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry, 12(21), 3464-3474.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Sigma-Aldrich. Safety Data Sheet for 4-Chloro-2-(trifluoromethyl)aniline.
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.
- GUJARAT FLUOROCHEMICALS LIMITED. GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
- Katritzky, A. R., et al. (2005). Low-temperature 1H and 13C NMR Spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351-358.
- Chem-Impex Intern
- MDPI.
- Thermo Fisher Scientific. 4-Chloro-2-(trifluoromethyl)aniline, 97%.
- Alfa Chemistry. 19F NMR Chemical Shift Table.
- PubChem. 4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid.
- MDPI.
- Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)
- Beilstein Journals.
- PubMed. Synthesis of 2-(Trifluoromethyl)
- ResearchGate. (A) The trifluoromethyl group in medicinal chemistry. (B) Carbofunctionalization strategies of trifluoromethyl-substituted alkenes.
- ACS Publications. The Trifluoromethyl Group in Medical Chemistry.
- PubMed Central. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
- NIST WebBook. 2-Chloro-4-trifluoromethylpyridine.
- The Royal Society of Chemistry.
- PubChem. 4-Chloro-2-(trifluoromethyl)pyridine.
- Thermo Scientific Chemicals. 4-Chloro-2-(trifluoromethyl)aniline, 97% 500 g.
- PubMed. Low-temperature 1H and 13C NMR Spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles.
- YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
- PubChem. 4-(Trifluoromethyl)-1H-indole.
- Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)quinoline 97%.
- ResearchG
- ResearchGate. FT-IR spectrum of 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide.
- PubChem. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene.
- SWGDrug. 4-Chloro-2,5-Dimethoxyamphetamine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. colorado.edu [colorado.edu]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
